

Technical Support Center: Purification of 5-Morpholinopicolinic Acid by Recrystallization

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Compound of Interest

Compound Name: 5-Morpholinopicolinic acid

Cat. No.: B1506523

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Welcome to the technical support center for the purification of **5-morpholinopicolinic acid**. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the recrystallization of this compound. As direct, empirical solubility data for **5-morpholinopicolinic acid** is not widely published, this guide emphasizes rational solvent selection based on chemical principles and provides a systematic approach to developing a robust purification protocol.

I. Understanding the Molecule: 5-Morpholinopicolinic Acid

5-Morpholinopicolinic acid is a heterocyclic compound featuring a pyridinecarboxylic acid backbone substituted with a morpholine ring. Its structure dictates its physicochemical properties, which are crucial for developing a purification strategy.

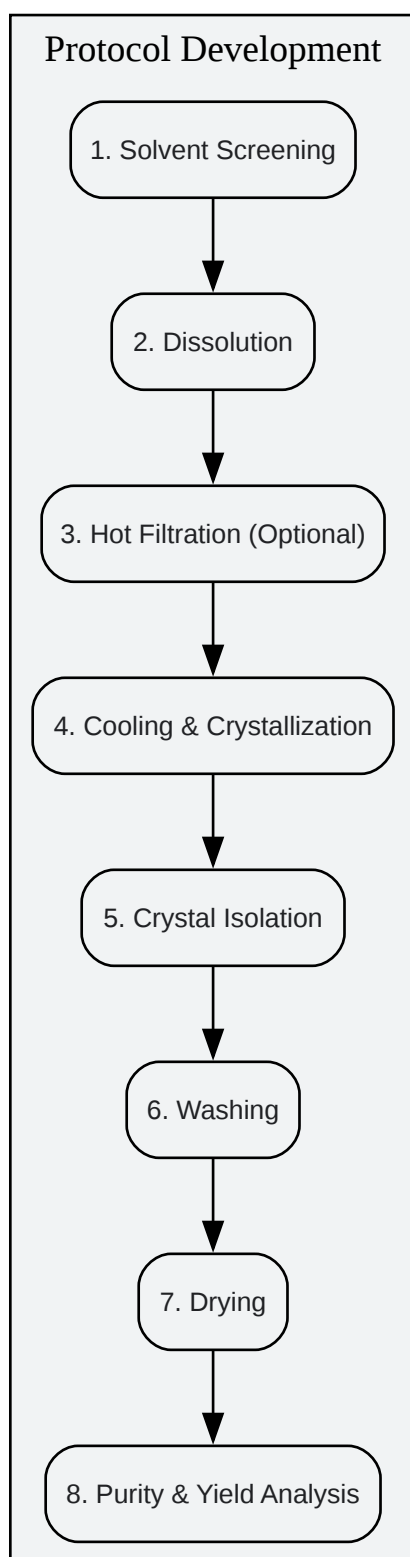
- **Polarity:** The presence of the carboxylic acid group, the pyridine nitrogen, and the oxygen and nitrogen atoms in the morpholine ring make it a highly polar molecule.
- **Hydrogen Bonding:** The carboxylic acid group provides a hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms are hydrogen bond acceptors. This suggests that protic solvents capable of hydrogen bonding will be effective at dissolving the compound.

- **Ionic Character:** As a carboxylic acid, the compound's solubility will be highly dependent on pH. In acidic solutions, it will be protonated and less polar, while in basic solutions, it will form a carboxylate salt, which is significantly more water-soluble.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₃	--INVALID-LINK--[1]
Molecular Weight	208.21 g/mol	--INVALID-LINK--[1]
CAS Number	1072103-29-7	--INVALID-LINK--[1]
Storage	2-8°C, Sealed in dry	--INVALID-LINK--[2]

II. Recrystallization Workflow: A Step-by-Step Guide

This protocol outlines a systematic approach to developing a recrystallization procedure for **5-morpholinopicolinic acid**.



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Caption: A generalized workflow for developing a recrystallization protocol.

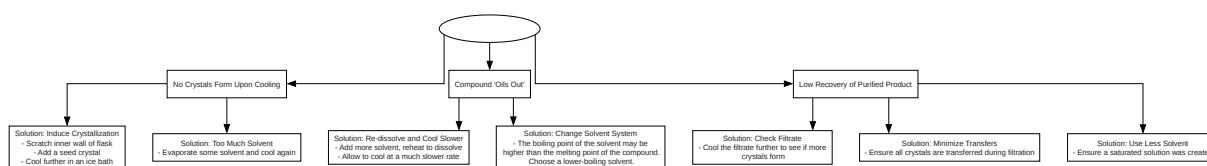
Experimental Protocol:

- Solvent Screening:
 - Place a small amount (e.g., 20-30 mg) of crude **5-morpholinopicolinic acid** into several test tubes.
 - Add a small volume (e.g., 0.5 mL) of a different solvent to each tube at room temperature. Solvents to test should span a range of polarities (see Solvent Selection section below).
 - Observe the solubility. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.^[3]
 - If no single solvent is ideal, select a "solvent/antisolvent" pair: a solvent in which the compound is highly soluble and a miscible solvent in which it is poorly soluble.^[3]
- Dissolution:
 - Place the crude **5-morpholinopicolinic acid** in an Erlenmeyer flask.
 - Add the chosen solvent (or the "good" solvent of a solvent pair) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
- Hot Filtration (Optional but Recommended):
 - If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization and removes particulate matter.
- Cooling & Crystallization:
 - Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
 - Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

- Crystal Isolation:
 - Collect the crystals by vacuum filtration, for example, using a Büchner funnel.
- Washing:
 - Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
- Drying:
 - Dry the purified crystals under vacuum to remove all traces of solvent.
- Purity & Yield Analysis:
 - Determine the melting point of the dried crystals. Pure compounds have a sharp melting range.
 - Assess purity using analytical techniques such as HPLC or NMR spectroscopy.[\[4\]](#)[\[5\]](#)
 - Calculate the percent recovery.

III. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of **5-morpholinopicolinic acid**.



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Caption: A decision tree for troubleshooting common recrystallization problems.

IV. Frequently Asked Questions (FAQs)

Q1: Which solvent should I start with for the recrystallization of **5-morpholinopicolinic acid**?

A1: Based on the "like dissolves like" principle, polar solvents are the best starting point.^[1]

Given that the related picolinic acid is highly soluble in water, less so in ethanol, and even less in acetonitrile, a good starting point would be to test alcohols (like ethanol or isopropanol) or a mixture of an alcohol with water.^{[6][7]} The pH of the aqueous solution will significantly impact solubility; for recrystallization of the neutral carboxylic acid, it is best to work under neutral or slightly acidic conditions.^[8]

Recommended Solvents for Initial Screening:

- Water (be mindful of pH)
- Ethanol
- Isopropanol
- Acetonitrile

- Ethanol/Water mixtures
- Isopropanol/Heptane mixtures (a polar solvent with a non-polar anti-solvent)

Q2: My compound has oiled out instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of solid crystals. This is often due to a highly concentrated solution or too rapid cooling. To resolve this, reheat the solution, add a small amount of additional solvent to decrease the saturation, and allow it to cool much more slowly. If the problem persists, consider a solvent with a lower boiling point.^[9]

Q3: The recovered crystals are still colored. How can I remove colored impurities?

A3: If the colored impurity is present in a small amount and has a different solubility profile, a second recrystallization should improve purity. If the impurity is non-polar and adsorbed to your polar product, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb your desired compound, reducing the yield.

Q4: How do I know if my recrystallized **5-morpholinopicolinic acid** is pure?

A4: Purity should be assessed by a combination of methods. A sharp melting point is a good indicator of purity. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is an excellent technique to detect and quantify impurities.^[4] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound and reveal the presence of any residual solvents or impurities with protons that are distinct from your product.^[4]

Q5: What are the primary safety precautions when handling **5-morpholinopicolinic acid**?

A5: While specific hazard data for this compound is limited, it should be handled with care in a well-ventilated fume hood.^[1] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.^[10] Avoid inhalation of dust and contact with skin and eyes.^[10] In case of contact, wash the affected area thoroughly with water.^[1]

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